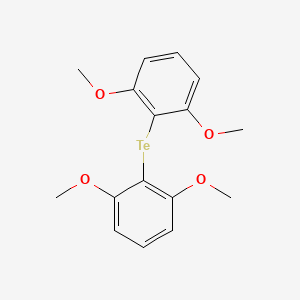
Bis(2,6-dimethoxyphenyl) telluride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2,6-dimethoxyphenyl) telluride is an organotellurium compound characterized by the presence of two 2,6-dimethoxyphenyl groups attached to a tellurium atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bis(2,6-dimethoxyphenyl) telluride can be synthesized through the reaction of 2,6-dimethoxyphenyllithium with tellurium tetrachloride. The reaction typically involves the following steps :
- Preparation of 2,6-dimethoxyphenyllithium by reacting 2,6-dimethoxyphenyl bromide with lithium metal in anhydrous ether.
- Reaction of the resulting 2,6-dimethoxyphenyllithium with tellurium tetrachloride in an inert atmosphere to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar laboratory procedures with scale-up considerations. Industrial production would likely involve optimization of reaction conditions, purification processes, and safety measures to handle tellurium compounds.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2,6-dimethoxyphenyl) telluride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tellurium dioxide derivatives.
Reduction: Reduction reactions can yield tellurium-containing anions.
Substitution: Halogen exchange reactions can occur, where halides are substituted with other halogens or pseudohalogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often involve reagents like sodium halides or thiocyanates.
Major Products Formed
Oxidation: Products include tellurium dioxide and related oxides.
Reduction: Products include tellurium-containing anions and elemental tellurium.
Substitution: Products include various halogenated or pseudohalogenated derivatives.
Aplicaciones Científicas De Investigación
Bis(2,6-dimethoxyphenyl) telluride has several scientific research applications:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antioxidant and anticancer activities.
Industry: Utilized in the development of advanced materials, such as semiconductors and catalysts.
Mecanismo De Acción
The mechanism of action of bis(2,6-dimethoxyphenyl) telluride involves its ability to interact with various molecular targets. The tellurium atom can form bonds with different elements, facilitating redox reactions and acting as a catalyst in certain processes. The compound’s effects are mediated through its interactions with cellular components and enzymes, influencing biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Bis(2,6-dimethoxyphenyl) sulfide
- Bis(2,6-dimethoxyphenyl) selenide
- Bis(2,6-dimethoxyphenyl) telluride
Comparison
- Bis(2,6-dimethoxyphenyl) sulfide : Contains sulfur instead of tellurium, exhibiting different reactivity and applications.
- Bis(2,6-dimethoxyphenyl) selenide : Contains selenium, with properties intermediate between sulfur and tellurium derivatives.
- This compound : Unique due to the presence of tellurium, offering distinct redox properties and potential applications in materials science .
Propiedades
Número CAS |
214050-07-4 |
|---|---|
Fórmula molecular |
C16H18O4Te |
Peso molecular |
401.9 g/mol |
Nombre IUPAC |
2-(2,6-dimethoxyphenyl)tellanyl-1,3-dimethoxybenzene |
InChI |
InChI=1S/C16H18O4Te/c1-17-11-7-5-8-12(18-2)15(11)21-16-13(19-3)9-6-10-14(16)20-4/h5-10H,1-4H3 |
Clave InChI |
HXRFULYVKFTJIR-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC=C1)OC)[Te]C2=C(C=CC=C2OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[b]thiophene, 2,4,6-tris(1,1-dimethylethyl)-](/img/structure/B12561904.png)
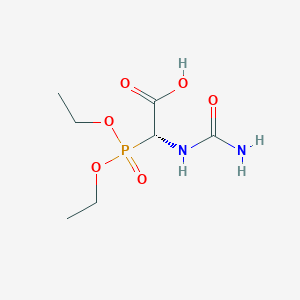
![3-(4-Methoxyphenyl)-6-(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12561911.png)

![N-(6-Amino-3-methyl-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-N-benzyl-2-[4-(dimethylamino)phenyl]acetamide](/img/structure/B12561917.png)
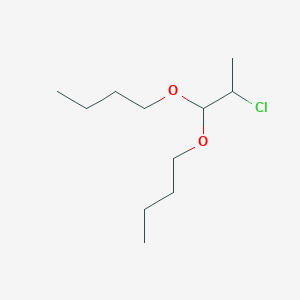
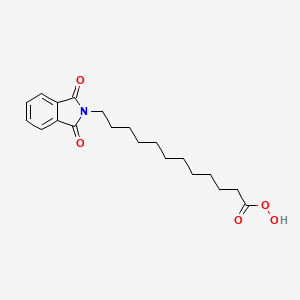
![Bicyclo[2.2.2]oct-2-ene-2-carboxylic acid, 1-hydroxy-4-methyl-](/img/structure/B12561939.png)
![{[3-(Dibutylamino)phenyl]methyl}(triphenyl)phosphanium chloride](/img/structure/B12561952.png)
![Ethanol, 2-[methyl[3-(triethoxysilyl)propyl]amino]-](/img/structure/B12561962.png)
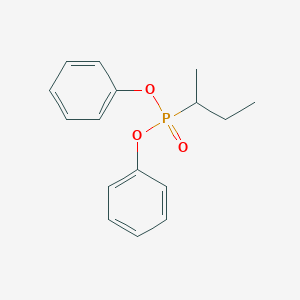
![Benzamide, N-[2-(1H-imidazol-4-yl)ethyl]-4-methoxy-](/img/structure/B12561974.png)
![2-Ethenyl-7-({[(propan-2-yl)oxy]methoxy}methoxy)hept-5-en-1-ol](/img/structure/B12561980.png)
![Pyridinium, 4,4'-[1,10-decanediylbis(thio)]bis[1-octyl-, diiodide](/img/structure/B12561994.png)
